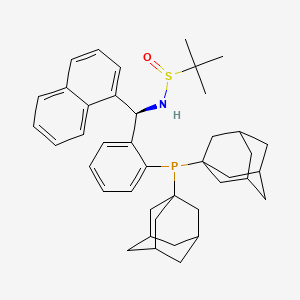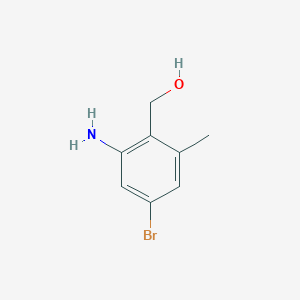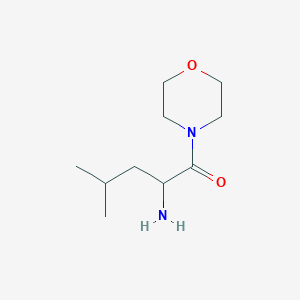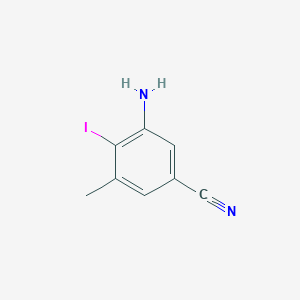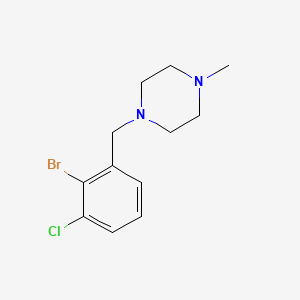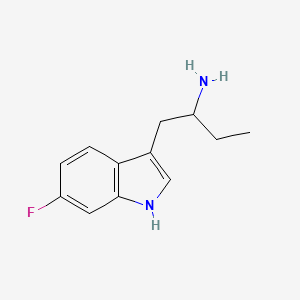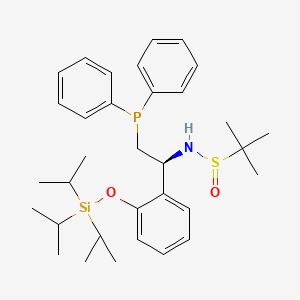
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-((triisopropylsilyl)oxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((S)-2-(Diphenylphosphanyl)-1-(2-((triisopropylsilyl)oxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a variety of functional groups, including a phosphanyl group, a silyl ether, and a sulfinamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-2-(Diphenylphosphanyl)-1-(2-((triisopropylsilyl)oxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Diphenylphosphanyl Group: This can be achieved through the reaction of a suitable phosphine precursor with diphenylchlorophosphine.
Introduction of the Silyl Ether: The triisopropylsilyl group is usually introduced via silylation reactions using reagents like triisopropylsilyl chloride and a base such as imidazole.
Sulfinamide Formation: The sulfinamide group can be synthesized by reacting a suitable amine with a sulfinyl chloride derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a ligand in asymmetric catalysis, aiding in the formation of chiral products with high enantioselectivity.
Biology
In biological research, it may be used to study enzyme mechanisms or as a building block for more complex bioactive molecules.
Medicine
Industry
Used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The compound exerts its effects primarily through its ability to coordinate with metal centers, forming stable complexes that can catalyze a variety of chemical reactions. The phosphanyl group plays a crucial role in this coordination, while the sulfinamide group can influence the electronic properties of the ligand.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-((S)-2-(Diphenylphosphanyl)-1-(2-hydroxyphenyl)ethyl)-2-methylpropane-2-sulfinamide: Similar structure but lacks the silyl ether group.
®-N-((S)-2-(Diphenylphosphanyl)-1-(2-methoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide: Contains a methoxy group instead of the silyl ether.
Uniqueness
The presence of the triisopropylsilyl ether group in ®-N-((S)-2-(Diphenylphosphanyl)-1-(2-((triisopropylsilyl)oxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide provides unique steric and electronic properties, making it a valuable ligand in asymmetric catalysis.
Eigenschaften
Molekularformel |
C33H48NO2PSSi |
|---|---|
Molekulargewicht |
581.9 g/mol |
IUPAC-Name |
N-[(1S)-2-diphenylphosphanyl-1-[2-tri(propan-2-yl)silyloxyphenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H48NO2PSSi/c1-25(2)39(26(3)4,27(5)6)36-32-23-17-16-22-30(32)31(34-38(35)33(7,8)9)24-37(28-18-12-10-13-19-28)29-20-14-11-15-21-29/h10-23,25-27,31,34H,24H2,1-9H3/t31-,38?/m1/s1 |
InChI-Schlüssel |
IUYOKMGILWCTJY-LERZKORDSA-N |
Isomerische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1C(CP(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


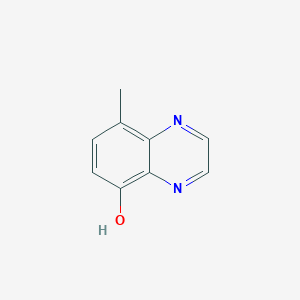
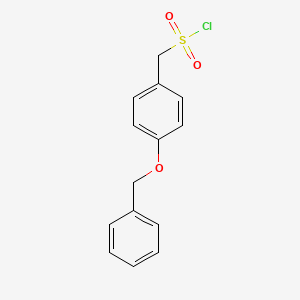
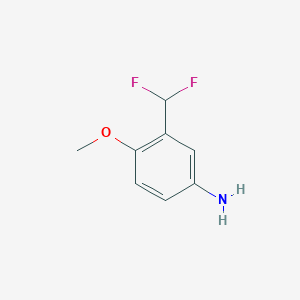
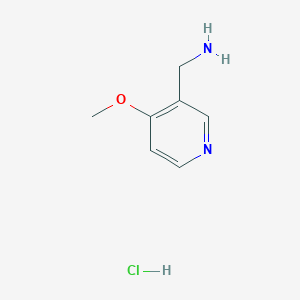
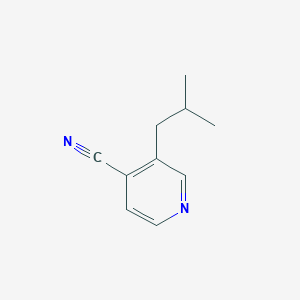

![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
